molecular formula C10H12N2O3 B187535 3-nitro-N-propylbenzamide CAS No. 39887-56-4

3-nitro-N-propylbenzamide

Cat. No.: B187535
CAS No.: 39887-56-4
M. Wt: 208.21 g/mol
InChI Key: YLLMRPZZVCEHRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-N-propylbenzamide is an organic compound with the molecular formula C10H12N2O3. It is a derivative of benzamide, where the benzene ring is substituted with a nitro group at the third position and a propyl group attached to the nitrogen atom of the amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-nitro-N-propylbenzamide can be synthesized through a multi-step process. One common method involves the reaction of 3-nitrobenzoic acid with propylamine. The reaction typically proceeds in the presence of a coupling agent such as oxalyl chloride and a catalytic amount of N,N-dimethylformamide in dichloromethane. The reaction mixture is stirred at room temperature under an inert atmosphere, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-propylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

3-nitro-N-propylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitro-N-propylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amide group can also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-N-propylbenzamide is unique due to the presence of both the nitro and propyl groups, which confer distinct chemical reactivity and biological activity. The nitro group can participate in redox reactions, while the propyl group influences the compound’s solubility and interaction with biological targets .

Properties

IUPAC Name

3-nitro-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-2-6-11-10(13)8-4-3-5-9(7-8)12(14)15/h3-5,7H,2,6H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLMRPZZVCEHRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278272
Record name 3-nitro-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39887-56-4
Record name 39887-56-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406567
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 39887-56-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6869
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-nitro-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-nitro-N-propylbenzamide
Reactant of Route 2
Reactant of Route 2
3-nitro-N-propylbenzamide
Reactant of Route 3
Reactant of Route 3
3-nitro-N-propylbenzamide
Reactant of Route 4
Reactant of Route 4
3-nitro-N-propylbenzamide
Reactant of Route 5
Reactant of Route 5
3-nitro-N-propylbenzamide
Reactant of Route 6
Reactant of Route 6
3-nitro-N-propylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.